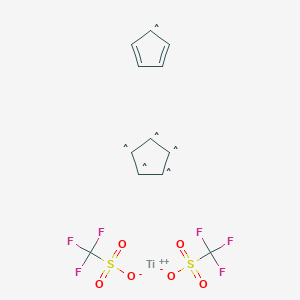

Titanocene bis(trifluoromethanesulfonate); 97%

Description

Significance of Metallocene Triflate Complexes in Contemporary Chemical Research

Metallocene triflate (trifluoromethanesulfonate) complexes of early transition metals are crucial in the field of homogeneous catalysis. nih.gov The triflate anion (CF₃SO₃⁻ or TfO⁻) is a weakly coordinating anion, meaning it can be easily displaced. This property makes the metal center highly accessible to substrates, enhancing its catalytic activity. These complexes are particularly recognized for their role as potent Lewis acids. nih.govacs.org

Their utility is demonstrated in a variety of powerful carbon-carbon bond-forming reactions, including:

Mukaiyama aldol (B89426) reactions nih.govacs.org

Sakurai–Hosomi reactions nih.govacs.org

Diels-Alder reactions nih.govacs.org

Friedel-Crafts reactions nih.govacs.org

The effectiveness of these complexes often depends on the solvent's polarity, which can dramatically influence their reactivity. nih.govacs.org The development and study of metallocene triflates continue to be an active area of research, aiming to create novel catalysts with improved efficiency and selectivity.

Evolution of Titanocene (B72419) Chemistry with Highly Labile Ligands

The progression of organotitanium chemistry is marked by the strategic modification of ligands attached to the titanium center. Early compounds like titanocene dichloride (Cp₂TiCl₂) were foundational but possess relatively stable chloro ligands. pharmacy180.com The quest for more reactive catalysts led to the exploration of titanocenes with highly labile ligands—groups that can easily detach from the metal center. nih.gov

The introduction of triflate ligands was a significant step in this evolution. The triflate group is an excellent leaving group, rendering the titanocene moiety more reactive and accessible for catalytic transformations. nih.gov The synthesis of titanocene(IV) triflato complexes was first described in 1980, with improved synthetic methods developed later using precursors like metallocene dimethyl complexes and triflic acid. nih.govacs.org This shift towards labile ligands has expanded the synthetic utility of titanocenes, enabling reactions under milder conditions and with greater efficiency compared to traditional catalysts. chemimpex.com For instance, modifying the ligands on the cyclopentadienyl (B1206354) (Cp) rings or exchanging the chloride anions has been a key strategy to enhance cytotoxic activity in potential anticancer agents. researchgate.net

Conceptual Frameworks for Understanding Reactivity and Selectivity in Organotitanium Systems

The reactivity and selectivity of organotitanium compounds are governed by several key principles:

Lewis Acidity: Titanium(IV) is a hard Lewis acid, meaning it readily accepts electrons from hard Lewis bases (e.g., oxygen-containing functional groups). nih.gov This property is central to its catalytic role in reactions like the Mukaiyama aldol addition. The donor-free titanium(III) triflato complex is an even stronger Lewis acid. nih.govacs.org

Oxidation States: Organotitanium chemistry predominantly involves the +3 and +4 oxidation states of titanium. wikipedia.org The Ti(III)/Ti(IV) redox couple is particularly important in single-electron transfer (SET) catalysis, where the titanocene complex can shuttle between these two states to facilitate radical reactions. nih.gov The redox potential can be fine-tuned by modifying the ligands, which in turn influences the catalyst's reactivity. researchgate.net

Ligand Effects: The nature of the ligands bound to the titanium center profoundly impacts its steric and electronic properties. Bulky ligands can control selectivity by directing the approach of substrates. Electron-donating or electron-withdrawing substituents on the cyclopentadienyl rings can alter the metal center's electron density, thereby modulating its reactivity and redox potential. researchgate.net For example, more electron-deficient ligands are essential for certain titanocene-catalyzed [2+2] cycloadditions. nih.gov

Oxophilicity: Low-valent titanium species exhibit high oxophilicity, meaning they have a strong affinity for oxygen. This characteristic is famously exploited in reactions like the McMurry coupling, which involves the reductive coupling of ketones or aldehydes. wikipedia.org

Computational studies are increasingly used to provide deeper mechanistic insights into these systems, helping to rationalize the origins of selectivity and predict reaction outcomes. escholarship.org

Properties

InChI |

InChI=1S/2C5H5.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H;2*(H,5,6,7);/q;;;;+2/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUXRBUQJOYABI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C=C1.[CH]1[CH][CH][CH][CH]1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ti+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6O6S2Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactivity

Lewis Acidity and Electrophilic Activation Mechanisms

The titanium(IV) center in titanocene (B72419) bis(trifluoromethanesulfonate) is highly electrophilic, making the compound a potent Lewis acid. This acidity is fundamental to its ability to activate substrates and catalyze a variety of chemical transformations. The triflate anions, while coordinated to the titanium center, are excellent leaving groups, which further enhances the compound's electrophilicity.

As a strong Lewis acid, the titanium center in Cp₂Ti(OTf)₂ readily interacts with Lewis bases. nih.govrsc.org This interaction typically leads to the formation of Lewis acid-base adducts. The coordination of a Lewis base can either precede further reaction or represent a stable, isolable complex. The strength and nature of the interaction depend on the donor capacity of the Lewis base.

For instance, titanocene(III) triflato complexes, which are closely related to the Ti(IV) species, have been shown to form stable, monomeric adducts with a range of Lewis bases. nih.gov While Ti(IV) complexes are generally less reactive in substitution reactions than their Ti(III) counterparts, they do react with strong donors. nih.gov The interaction with Lewis bases can be represented by the following general equilibrium:

Cp₂Ti(OTf)₂ + L ⇌ [Cp₂Ti(OTf)₂(L)] (where L = Lewis base)

With stronger or bidentate Lewis bases, the interaction can lead to the displacement of one or both triflate ligands from the inner coordination sphere of the titanium atom, forming cationic titanocene complexes. nih.govacs.org For example, reactions with water or N-heterocyclic carbenes (NHCs) have been shown to displace the triflate anion, which then acts as a non-coordinating counteranion. nih.govacs.org This process highlights the dual role of the triflate group, acting as both a ligand and a good leaving group.

Research has demonstrated the formation of various adducts with different Lewis bases, showcasing the versatility of the titanocene triflate system as a Lewis acid catalyst.

| Lewis Base | Resulting Complex Type | Key Observation | Reference |

|---|---|---|---|

| Tetrahydrofuran (B95107) (THF) | Monomeric Lewis Adduct | Forms a stable adduct upon coordination of the solvent. | nih.gov |

| Pyridine (B92270) | Monomeric Lewis Adduct | Direct reaction leads to the formation of a stable adduct. | nih.gov |

| Triphenylphosphine oxide | Monomeric Lewis Adduct | Forms a characterizable adduct with the Lewis base. | nih.gov |

| Water / N-Heterocyclic Carbenes (NHCs) | Cationic Complex | Displacement of the triflate anion from the coordination sphere. | nih.govacs.org |

| Bidentate Ligands | Cationic Complex | Causes displacement of the triflate ligand, forming an ionic complex. | nih.gov |

The trifluoromethanesulfonate (B1224126) (triflate, OTf⁻) anion is a crucial component of Cp₂Ti(OTf)₂'s reactivity. It is the conjugate base of triflic acid, one of the strongest known monoprotic acids, which makes the triflate anion a very poor nucleophile and an excellent leaving group. In the context of the titanocene complex, the triflate ligands are considered labile, meaning they can be easily displaced by other ligands or solvent molecules. nih.govacs.org

This lability is central to the compound's function in catalysis. The dissociation of one or both triflate ligands generates a highly electrophilic, cationic titanocene species, [Cp₂Ti(OTf)]⁺ or [Cp₂Ti]²⁺, which can then activate substrates for subsequent reactions. This process is often the key initiation step in reactions catalyzed by titanocene bis(trifluoromethanesulfonate). nih.gov

The displacement of the triflate ligand can be influenced by the solvent and the nature of the reacting substrate. In coordinating solvents, solvent molecules can assist in the dissociation of the triflate anion. The use of bidentate ligands can also effectively sequester the titanium center, forcing the triflate to act as a counteranion. nih.govacs.org This transition from a coordinating ligand to a non-coordinating counteranion is a key feature of the chemistry of titanocene triflato complexes and underpins their utility in generating cationic catalytic species. nih.gov

Single-Electron Transfer (SET) Processes

Beyond its Lewis acidic character, titanocene bis(trifluoromethanesulfonate) can participate in single-electron transfer (SET) processes. This reactivity is more commonly associated with the reduction of the Ti(IV) center to Ti(III), a d¹ species that is a potent single-electron reducing agent. The resulting titanocene(III) species can then initiate radical-based transformations.

The redox potential of the Ti(IV)/Ti(III) couple in titanocene complexes is a critical parameter that determines their capacity for SET. This potential is highly sensitive to the nature of the ligands attached to the titanium center. diva-portal.orgbohrium.com Electron-withdrawing groups on the cyclopentadienyl (B1206354) (Cp) rings or strongly coordinating ancillary ligands (like triflate) make the reduction of the Ti(IV) center more favorable (less negative reduction potential). Conversely, electron-donating groups on the Cp rings make the complex more electron-rich, shifting the reduction potential to more negative values and making the corresponding Ti(III) species a stronger reducing agent. diva-portal.orgau.dk

The triflate ligands, being electron-withdrawing, contribute to the electrophilicity of the Ti(IV) center, influencing its redox behavior. The precise redox potential for Cp₂Ti(OTf)₂ is not always directly reported, but it is understood within the broader context of titanocene derivatives where potentials can be tuned over a wide range. diva-portal.org For comparison, the reduction potential of the parent Cp₂TiCl₂ can be significantly altered by ligand modifications, spanning a range from approximately -0.8 V to -2.15 V (vs Fc+/Fc). diva-portal.orgresearchgate.net The specific potential determines which substrates can be effectively reduced via an SET mechanism.

| Complex | Ligand Characteristics | Effect on Reduction Potential (Ti(IV) → Ti(III)) | Reference |

|---|---|---|---|

| Cp₂TiCl₂ | Standard reference | Baseline potential | diva-portal.org |

| (C₅H₄R)₂TiCl₂ (R = electron-withdrawing) | Electron-poor Cp rings | Less negative potential (easier to reduce) | au.dk |

| (C₅H₄R)₂TiCl₂ (R = electron-donating) | Electron-rich Cp rings | More negative potential (harder to reduce) | diva-portal.org |

| Cp₂TiX₂ (X = F) | Strongly coordinating, electron-withdrawing ancillary ligand | More negative potential | diva-portal.org |

| [Cp₂Ti]⁺ complexes | Cationic nature | Stable and active catalysts for radical reactions. | researchgate.netnih.gov |

Once a Ti(III) species is formed, it can initiate radical chemistry by transferring a single electron to a suitable organic substrate. nih.gov This process generates a radical anion, which can then undergo further reactions. For example, in the presence of a reducing agent (like zinc or manganese), Cp₂Ti(OTf)₂ can be reduced in situ to a Ti(III) species, which then acts as the catalytic SET agent.

A common pathway involves the reduction of an organic halide (R-X) or a carbonyl compound. The Ti(III) complex donates an electron, leading to the cleavage of a bond and the formation of a radical:

Cp₂Ti(III) + R-X → [Cp₂Ti(IV)-X] + R•

The generated radical (R•) can then participate in a variety of propagation steps, such as addition to an alkene, cyclization, or dimerization. nih.gov The titanocene moiety can remain involved in the reaction, potentially coordinating to intermediates and influencing the stereochemical outcome of the radical process. The ability of titanocene complexes to mediate such radical reactions under mild conditions makes them valuable tools in organic synthesis. nih.gov

Migratory Insertion Reactions and σ-Bond Metathesis

Cationic titanocene(IV) alkyl complexes, which can be generated from precursors like titanocene bis(trifluoromethanesulfonate), are known to undergo migratory insertion and σ-bond metathesis reactions. nih.govacs.org These reactions are fundamental steps in many metal-catalyzed polymerization and C-C bond-forming processes.

A migratory insertion reaction typically involves the insertion of an unsaturated molecule, such as an alkene or alkyne, into a metal-carbon σ-bond. For a cationic titanocene methyl complex, [Cp₂Ti-CH₃]⁺, reacting with an alkene (e.g., 2,4-dimethyl-1-pentene), the process involves the coordination of the alkene to the titanium center, followed by the migration of the methyl group to one of the alkene carbons, forming a new, longer-chain alkyl ligand. nih.govacs.org

[Cp₂Ti-CH₃]⁺ + CH₂=CHR → [Cp₂Ti(η²-CH₂=CHR)(CH₃)]⁺ → [Cp₂Ti-CH₂-CHR(CH₃)]⁺

Following migratory insertion, the resulting σ-alkyl complex can undergo further transformations. One such remarkable process is σ-bond metathesis. This is a concerted, often intramolecular, process involving the cleavage and formation of σ-bonds. In a specific documented case, a neohexyl-type titanocene cation rearranged via an unprecedented 1,5-σ bond metathesis. nih.govacs.org This rearrangement occurred through intermediate species involving ε-agostic interactions, where a C-H bond from the fifth carbon atom of the alkyl chain interacts with the electron-deficient titanium center. This pathway ultimately leads to the formation of a more stable isomeric σ-alkyl species. nih.govacs.org Such intricate mechanistic steps highlight the sophisticated reactivity of cationic titanocene systems in C-H activation and skeletal rearrangements.

Protonolysis and Ligand Displacement Mechanisms

The reactivity of titanocene bis(trifluoromethanesulfonate), Cp₂Ti(OTf)₂, is significantly influenced by protonolysis and ligand displacement reactions, which are crucial for its role in various chemical transformations. The trifluoromethanesulfonate (triflate, OTf) ligands are good leaving groups, facilitating their substitution by a range of nucleophiles.

Protonolysis serves as a key pathway for the synthesis of titanocene triflato complexes. For instance, titanocene(IV) bistriflato complexes can be formed through the direct reaction of bis(π–η⁵:σ–η¹-pentafulvene)titanium complexes with triflic acid (HOTf) acs.orgnih.gov. This reaction proceeds via protonolysis of the pentafulvene ligands by the strong acid acs.org. Similarly, a titanocene(III) triflato complex can be synthesized by reacting titanocene bis(trimethylsilyl)acetylene (B126346) with triflic acid, a process that involves the reduction of a proton acs.orgnih.gov.

Once formed, the triflate ligands in titanocene bis(trifluoromethanesulfonate) are susceptible to displacement by various Lewis bases. The nature of the incoming ligand dictates the outcome of the substitution. While titanocene(IV) complexes are generally inert towards many substrates, they do react with strong donors such as water and N-heterocyclic carbenes (NHCs), leading to the displacement of the triflate anion from the metal's coordination sphere acs.orgnih.gov.

The use of bidentate ligands also results in the displacement of the triflato ligand. This process leads to the formation of ionic, cationic titanium(III) complexes where the triflate anion acts as a counterion acs.orgnih.gov. This transformation highlights the lability of the Ti-OTf bond and the thermodynamic favorability of forming chelated structures. The donor-free titanocene(III) triflato complex is a potent Lewis acid and readily forms adducts with various monodentate Lewis bases acs.orgnih.gov.

The table below summarizes the types of ligands that can displace the triflate group in titanocene triflato complexes and the nature of the resulting products.

| Displacing Ligand Type | Example(s) | Resulting Complex | Reference(s) |

| Strong Monodentate Donors | Water, NHCs | Cationic Ti(IV) aqua or NHC complexes | acs.org, nih.gov |

| Bidentate Ligands | Various | Cationic Ti(III) chelate complexes | acs.org, nih.gov |

| Monodentate Lewis Bases | Pyridine, Acetone | Ti(III) Lewis base adducts | acs.org, nih.gov |

Computational and Theoretical Insights into Reaction Energetics and Transition States

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of organometallic compounds, including titanocene derivatives. While specific computational studies focusing exclusively on the reaction energetics and transition states of titanocene bis(trifluoromethanesulfonate) are not extensively detailed in the reviewed literature, the broader application of these methods to analogous titanocene systems provides significant insights into the potential mechanistic pathways.

DFT calculations have been successfully applied to investigate the mechanism of titanocene-mediated reactions, such as 3-exo cyclizations nih.gov. These studies can reveal important kinetic and thermodynamic features of elementary steps, including the stability of intermediates and the energy barriers of transition states. For example, in titanocene-catalyzed radical reactions, DFT methods have been used to calculate bond dissociation energies (BDEs) and to demonstrate the thermodynamic favorability of certain reaction pathways nih.gov. The stereoselectivity of such reactions has also been rationalized by examining the relative stabilities of different intermediate structures nih.gov.

Furthermore, computational investigations have been performed on various titanocene complexes to understand their electronic structure and reactivity. For instance, DFT studies have been used to model the geometry and electronic properties of Schiff base complexes of titanocene dichloride and to propose their distorted octahedral structures cibtech.org. Such calculations can provide valuable information on parameters like HOMO-LUMO gaps, which are indicative of the molecule's reactivity cibtech.org.

The interaction of titanocene dichloride with other molecules, such as carbon nanotubes, has also been explored using computational methods to understand potential applications in drug delivery researchgate.netbiointerfaceresearch.com. These studies calculate interaction energies and analyze how external factors, like electric fields, can influence the stability and electronic properties of the complex researchgate.netbiointerfaceresearch.com.

The table below presents examples of how computational methods have been applied to study the reactivity of titanocene compounds, which can be extrapolated to understand the behavior of titanocene bis(trifluoromethanesulfonate).

| Studied System | Computational Method | Investigated Properties | Key Findings | Reference(s) |

| Titanocene-mediated 3-exo cyclizations | DFT (BP86) | Reaction mechanism, kinetics, thermodynamics, stereoselectivity | Cyclization is thermodynamically favorable; stereoselectivity is governed by intermediate stability. | nih.gov |

| Titanocene C Analogues | DFT | Molecular structure, bond lengths, bond angles | Comparison of calculated structures with known analogues to understand structural features. | nih.gov |

| Titanocene Dichloride with Carbon Nanotube | DFT (B3LYP-D3) | Interaction energy, electronic properties under external electric field | Provides insights into the stability and potential for drug delivery applications. | researchgate.net, biointerfaceresearch.com |

| Schiff Base Complexes of Titanocene Dichloride | DFT (B3LYP) | Optimized geometry, electronic structure (HOMO-LUMO), Mullikan charge analysis | Proposed a distorted octahedral structure for the complexes. | cibtech.org |

These examples underscore the power of computational chemistry to provide a molecular-level understanding of reaction mechanisms, energetics, and the structures of transition states in titanocene chemistry. Similar theoretical approaches could be invaluable in mapping the potential energy surfaces for protonolysis and ligand displacement reactions of titanocene bis(trifluoromethanesulfonate), identifying the key transition states, and quantifying the energetic barriers, thereby offering a detailed and predictive model of its reactivity.

Catalytic Applications in Organic Synthesis

Carbon–Carbon Bond Forming Reactions

The Mukaiyama aldol (B89426) addition is a fundamental C-C bond-forming reaction between a silyl (B83357) enol ether and a carbonyl compound, typically promoted by a Lewis acid. nih.gov While Titanocene (B72419) bis(trifluoromethanesulfonate), [Cp₂Ti(OTf)₂], has been employed as a catalyst for this transformation, mechanistic studies have revealed a nuanced catalytic role. rushim.ru

Research has shown that the titanocene complex is often not the primary catalytic species. rushim.ru Instead, [Cp₂Ti(OTf)₂] can react with the silyl enol ether to generate trimethylsilyl (B98337) triflate (TMSOTf) in situ. rushim.ru This newly formed TMSOTf is a highly active catalyst for the Mukaiyama aldol reaction itself. Therefore, in these instances, Titanocene bis(trifluoromethanesulfonate) functions as an effective pre-catalyst, initiating the reaction by producing the true catalytic agent. rushim.ru This interference from in situ generated silyl triflate is a known phenomenon in Lewis acid-catalyzed Mukaiyama reactions and complicates the attribution of catalytic activity solely to the metal complex. rushim.ru

The Sakurai–Hosomi reaction involves the Lewis acid-promoted allylation of electrophiles, such as aldehydes and ketones, with allylsilanes to form homoallylic alcohols. nih.gov Titanocene bis(trifluoromethanesulfonate) is recognized as an effective catalyst for these carbonyl allylation reactions. epdf.pub The high Lewis acidity of the titanium center, enhanced by the triflate ligands, activates the carbonyl electrophile, facilitating the nucleophilic attack by the allylsilane. rsc.org

Similar to the Mukaiyama aldol reaction, the catalytic cycle of the Sakurai reaction can also involve the in situ formation of silyl triflates. The titanocene complex can react with the allylsilane, generating a more potent silyl-based Lewis acid that drives the catalytic turnover. Despite this mechanistic complexity, [Cp₂Ti(OTf)₂] remains a competent initiator for this important C-C bond-forming process. epdf.pub

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the synthesis of six-membered rings. nih.gov The reaction rate and selectivity can be significantly enhanced by Lewis acid catalysis. Early transition metal triflate complexes, including Titanocene bis(trifluoromethanesulfonate), have been identified as catalysts for this transformation. nih.gov The catalyst functions by coordinating to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and thereby accelerating the cycloaddition process. In some cases, the presence of trace amounts of water can lead to hydrolysis of the titanocene complex, forming triflic acid, which itself is a very potent catalyst for the reaction.

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, involving the alkylation or acylation of an aromatic ring. These reactions require strong Lewis acids to activate the electrophile. nih.gov Titanocene bis(trifluoromethanesulfonate) and related cationic titanocene perfluoroalkylsulfonate complexes are classified as strong Lewis acids, with acidity comparable to or even higher than that of scandium(III) triflate. rsc.orgnih.gov This intrinsic Lewis acidity makes [Cp₂Ti(OTf)₂] a suitable catalyst for Friedel-Crafts type reactions, promoting the formation of new carbon-carbon bonds with aromatic substrates. nih.gov

Titanocene bis(trifluoromethanesulfonate) serves as an excellent pre-catalyst for radical-mediated reactions. The Ti(IV) center is reduced in situ by a stoichiometric reductant (e.g., manganese or zinc) to generate a catalytically active titanocene(III) species. researchgate.netresearchgate.net These low-valent titanocene complexes are potent single-electron transfer agents capable of generating carbon-centered radicals from precursors like epoxides or alkyl halides. researchgate.netmdpi.com

The triflate ligand plays a crucial role in tuning the electronic properties and stability of the catalyst. nih.gov Cationic titanocene(III) complexes, which are readily formed from the triflate precursor, are particularly stable and active catalysts for radical arylations. researchgate.net In a typical catalytic cycle for the arylation of epoxides, the titanocene(III) catalyst reductively opens the epoxide ring to form a carbon-centered radical, which then adds to an arene. The resulting radical σ-complex is re-aromatized through a sequential electron and proton transfer process, regenerating the active Ti(III) catalyst. researchgate.net

| Epoxide Substrate | Arene | Catalyst System | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Styrene Oxide | Benzene | Cp₂Ti(OTf)₂ (10 mol%), Et₃N·HCl (30 mol%), Mn (30 mol%) | 75 | - |

| Cyclohexene Oxide | Toluene (B28343) | Cp₂Ti(OTf)₂ (10 mol%), Et₃N·HCl (30 mol%), Mn (30 mol%) | 68 | 1.5:1 |

| 1,2-Epoxyoctane | Anisole | Cp₂Ti(OTf)₂ (10 mol%), Et₃N·HCl (30 mol%), Mn (30 mol%) | 55 | - |

Titanocene bis(trifluoromethanesulfonate) and its analogs are effective in catalyzing cycloaddition reactions beyond the Diels-Alder reaction. For instance, it is a catalyst for the [3+2] cycloaddition of nitrones with electron-rich olefins. researchgate.net The catalytic mechanism can proceed through a bis(nitrone) titanium adduct, though care must be taken to suppress proton catalysis from triflic acid generated via hydrolysis, which can be achieved by adding a non-nucleophilic base like a proton sponge. researchgate.net

In the realm of [2+2] cycloadditions, while direct data for the triflate complex is limited, extensive studies on the closely related Titanocene bis(trifluoroacetate) [Cp₂Ti(TFA)₂] provide significant insight. These catalysts are highly effective for the [2+2] cycloaddition of bisenones. The reaction proceeds via an inner-sphere single-electron transfer from the active Ti(III) species to the enone substrate, which is mandatory for the reaction to proceed efficiently. The electron-deficient nature of the triflate or trifluoroacetate (B77799) ligands is essential for catalytic activity.

Carbonyl Olefination Strategies

The conversion of carbonyl groups to olefins is a cornerstone of organic synthesis, with titanocene-based reagents playing a pivotal role. researchgate.net Strategies employing organotitanium species are advantageous as they can transform not only aldehydes and ketones but also esters and lactones into their corresponding olefins. researchgate.net The lower basicity of these reagents compared to traditional Wittig-type ylides allows for the successful olefination of easily enolizable substrates. researchgate.net

Key titanocene-mediated olefination methods include the use of:

Tebbe and Petasis Reagents: These are well-known for the methylenation of various carbonyl compounds. The Petasis reagent offers the advantage of being more stable to air and moisture. researchgate.net

Takai-Utimoto Olefination: This system, utilizing RCHX₂-TiCl₄-Zn, facilitates the alkylidenation of carbonyls, typically with a preference for Z-stereochemistry. researchgate.net

Takeda Olefination: This approach employs a titanocene(II) species, often prepared from titanocene dichloride, to convert thioacetals into olefins. This method is applicable to a wide range of alkylidenations. chemimpex.comresearchgate.net

These reactions are generally believed to proceed through titanium-carbene intermediates, such as a Schrock-type titanium-methylidene complex in the case of Tebbe and Petasis reagents. researchgate.net While titanocene dichloride is a common precursor for these reactive species, specific studies detailing the direct use of Titanocene bis(trifluoromethanesulfonate) in these particular olefination strategies are not extensively documented in the available literature. However, its role as a versatile titanocene catalyst suggests its potential as a precursor for generating the active catalytic species. researchgate.netchemimpex.com

Allylation Reactions

Titanocene complexes are effective catalysts for Barbier-type allylation reactions, which involve the addition of an allyl group to carbonyl compounds to form homoallylic alcohols. nih.govcardiff.ac.uk These reactions are typically mediated by titanocene(III) complexes, which can be generated in situ from commercially available titanium(IV) precursors. cardiff.ac.uk The process is valued for its mild reaction conditions (often at room temperature) and its compatibility with a wide array of functional groups. cardiff.ac.uk

Recent advancements have expanded the scope of these reactions. For instance, a dual photoredox/titanocene-catalyzed system has been developed for the regioselective synthesis of α-vinyl-β-hydroxy esters via aldehyde allylation. nih.gov This method uses titanocene dichloride in catalytic amounts under visible light, avoiding the need for preformed organometallic reagents or stoichiometric metal reductants. nih.gov Another innovative strategy integrates photo-induced cobalt-mediated hydrogen atom transfer (MHAT) with titanium catalysis to achieve versatile carbonyl allylations. nih.gov

The mechanism of these reactions can vary. Intramolecular cyclizations may involve the rapid and irreversible addition of an allyl radical to a Ti(III)-coordinated carbonyl group, whereas intermolecular additions can proceed through the coupling of a Ti(IV)-bound ketyl radical with an allyl radical. cardiff.ac.uk While titanocene dichloride is the commonly cited precursor, the fundamental role of the titanocene moiety in facilitating these radical-based transformations underscores the potential applicability of Titanocene bis(trifluoromethanesulfonate) as a catalyst precursor. nih.govcardiff.ac.uk

Functional Group Transformations

Titanocene bis(trifluoromethanesulfonate) and related titanocene complexes serve as catalysts in a range of functional group transformations that proceed through single-electron steps. chemimpex.comresearchgate.net

Epoxide Ring-Opening Reactions

Titanocene(III) reagents, often generated from titanocene dichloride (Cp₂TiCl₂), are highly effective in promoting the reductive ring-opening of epoxides. researchgate.netmdpi.com This transformation proceeds via a single-electron transfer (SET) from the Ti(III) center to the epoxide, resulting in the homolytic cleavage of a C-O bond and the formation of a carbon-centered β-titanoxy radical. researchgate.netmdpi.com The high regioselectivity of the ring-opening is a key advantage of this method. nih.gov

The mechanism involves an inner-sphere electron transfer, which is supported by the observation of a transient titanocene(III)-epoxide complex. nih.gov The binding of the epoxide to the cationic titanocene(III) complex, formed by the dissociation of a chloride ligand, precedes the actual ring-opening. nih.gov This suggests that precursors with labile ligands, such as Titanocene bis(trifluoromethanesulfonate), could be effective in generating the catalytically active cationic species. The resulting radical intermediate can then undergo several reaction pathways, including reduction to an alcohol, deoxygenation to an alkene, or participation in C-C bond-forming reactions. researchgate.netscielo.org.mx

Table 1: Pathways for Titanocene-Catalyzed Epoxide Ring-Opening

| Reaction Pathway | Product Type | Mechanistic Notes |

|---|---|---|

| Reduction | Alcohol | The intermediate radical is terminated by a hydrogen atom donor. mdpi.com |

| Isomerization | Allylic Alcohol | A radical hydrogen atom is abstracted by the titanocene complex. scielo.org.mx |

| Deoxygenation | Alkene | The radical is trapped by a second Ti(III) species, leading to a bimetallic intermediate that eliminates to form the alkene. scielo.org.mx |

| Cyclization | Carbocycle | The radical undergoes intramolecular addition to a pendant unsaturated group. researchgate.net |

Decarboxylation Reactions

While photocatalytic oxidative decarboxylation of carboxylic acids is a known transformation, often utilizing catalysts based on metals like cerium or copper, the specific application of Titanocene bis(trifluoromethanesulfonate) for this purpose is not well-documented in the surveyed literature. nih.govrsc.org These reactions typically proceed through the formation of a carbon-centered radical via single-electron transfer from the carboxylate to a photoexcited catalyst, followed by the loss of carbon dioxide. nih.gov

Hydrogenation and Dehydrogenation

Titanocene derivatives are well-established as active catalysts for hydrogenation reactions, particularly for the reduction of alkenes. nih.govnouryon.com The catalytically active species is believed to be a titanocene(III) hydride (Cp₂TiH), which can be generated in situ from various titanocene(IV) precursors, such as titanocene dichloride, through reduction. researchgate.netnih.gov

The general mechanism for alkene hydrogenation involves the addition of the Ti(III) hydride across the double bond to form a titanocene alkyl intermediate. This intermediate then undergoes hydrogenolysis to release the alkane product and regenerate the active hydride catalyst. researchgate.net Chiral titanocene catalysts have been successfully employed for enantioselective hydrogenations. nih.gov Titanocene dichloride, in combination with reducing agents like LiAlH₄, has been used for the selective hydrogenation of monosubstituted double bonds in dienes. koreascience.kr Additionally, titanocene-based catalysts are used commercially for the hydrogenation of rubbers to enhance their thermal stability and oxidative resistance. nouryon.com Spontaneous dehydrogenation of certain titanocene hydrides has also been observed. rsc.org

Dehydroxylation and Dehalogenation Transformations

Titanocene-based reagents are utilized in reductive transformations that include dehalogenation. For example, titanocene dichloride used in conjunction with Grignard reagents is effective for the reduction of aryl and vinyl halides. nouryon.com A notable application is in single-step deoxygenative alkylation, which addresses a significant challenge in synthesis by enabling the direct conversion of tertiary alcohols to alkylated products. nih.gov This method employs titanocene-catalyzed homolysis of the C-OH bond to generate a key tertiary carbon radical, which can then couple with various partners. nih.gov The reaction shows high selectivity for tertiary alcohols, leaving primary and secondary alcohols unaffected. nih.gov There is a lack of specific research findings detailing the use of Titanocene bis(trifluoromethanesulfonate) for these particular transformations.

Allene Functionalization

Titanocene bis(trifluoromethanesulfonate), as a precursor to catalytically active Ti(III) species, is implicated in advanced functionalization reactions of allenes. In dual catalytic systems, often involving a photosensitizer and another transition metal catalyst like cobalt, titanocene complexes facilitate photocatalytic metal-hydride hydrogen atom transfer (MHAT) processes. mdpi.com These reactions enable the reductive coupling of allenes with various electrophiles. Mechanistic studies suggest that a titanium hydride species, generated in situ, selectively transfers a hydrogen atom to the allene, forming a key allyl radical intermediate which then engages in subsequent bond-forming steps. mdpi.com This methodology has been successfully applied to the difunctionalization of related unsaturated systems like 1,3-butadiene, leading to the synthesis of valuable homoallylic alcohols and allylic 1,3-thioalcohols. mdpi.com

Stereoselective Catalysis

The stereochemical outcome of chemical reactions can be effectively controlled using titanocene-based catalysts, leading to the selective formation of specific stereoisomers.

Enantioselective Transformations

In the realm of enantioselective synthesis, chiral titanocene complexes are employed as catalysts for a variety of transformations, most notably the hydrogenation of prochiral alkenes and imines. mdpi.com Titanocene bis(trifluoromethanesulfonate) can serve as a precursor for the synthesis of these chiral catalysts. The general strategy involves the preparation of chiral cyclopentadienyl (B1206354) ligands, which are then metalated with a suitable titanium source. While titanocene dichloride is commonly used, titanocene bis(trifluoromethanesulfonate) offers an alternative starting material.

The catalytically active species in these enantioselective hydrogenations are typically Ti(III) hydride complexes. mdpi.com These are generated in situ from the chiral titanocene(IV) precursor by reduction. mdpi.com The reduction can be achieved using various reagents, including butyllithium (B86547) followed by treatment with phenylsilane, or under a hydrogen atmosphere. mdpi.com The chiral ligand framework on the titanocene creates a chiral environment around the titanium center, which directs the stereochemical course of the hydride transfer to the substrate, resulting in the formation of one enantiomer in excess.

Diastereoselective Cycloadditions

Titanocene bis(trifluoromethanesulfonate) is a potent catalyst for diastereoselective cycloaddition reactions. Its utility is particularly highlighted in [2+2] cycloadditions of bisenones, where it demonstrates high efficiency and stereocontrol. Research on the closely related titanocene bis(trifluoroacetate) (Cp₂Ti(TFA)₂), which shares similar electronic properties, has shown that these catalysts can achieve high yields and excellent diastereoselectivities in the formation of [3.2.0]-fused bicyclic systems. mdpi.com

The catalytic cycle is initiated by the in situ reduction of the Ti(IV) precatalyst to a catalytically active Ti(III) species, typically using zinc dust. This Ti(III) complex then engages in an inner-sphere electron transfer with the bisenone substrate. This process leads to the formation of a radical anion intermediate that undergoes a sequential 5-exo and 4-exo cyclization to furnish the bicyclic product with a high degree of diastereoselectivity, favoring the cis-fused isomer. mdpi.com The trifluoromethanesulfonate (B1224126) ligands, being excellent leaving groups, facilitate the coordination of the substrate to the titanium center, a crucial step for the inner-sphere electron transfer mechanism.

Diastereoselective [2+2] Cycloaddition of Bisenones Catalyzed by a Cp₂Ti(TFA)₂/Zn System

| Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1,6-diphenylhexa-1,5-diene-3,4-dione | cis-1,5-diphenylbicyclo[3.2.0]heptane-6,7-dione | 85 | >99:<1 |

| 1,6-bis(4-methoxyphenyl)hexa-1,5-diene-3,4-dione | cis-1,5-bis(4-methoxyphenyl)bicyclo[3.2.0]heptane-6,7-dione | 90 | 96:4 |

| 1,6-bis(4-chlorophenyl)hexa-1,5-diene-3,4-dione | cis-1,5-bis(4-chlorophenyl)bicyclo[3.2.0]heptane-6,7-dione | 82 | >99:<1 |

Polymerization Catalysis

Titanocene-based catalysts, including derivatives of titanocene bis(trifluoromethanesulfonate), are instrumental in the polymerization of various monomers. The electronic and steric properties of the titanocene complex significantly influence the catalytic activity and the properties of the resulting polymer.

Olefin Polymerization (e.g., Ethylene (B1197577), Propylene)

In the presence of a cocatalyst, typically methylaluminoxane (B55162) (MAO), titanocene bis(trifluoromethanesulfonate) can catalyze the polymerization of olefins such as ethylene and propylene (B89431). The MAO serves to alkylate the titanium center and generate a cationic, coordinatively unsaturated active species. The polymerization of ethylene with titanocene-based catalysts generally yields high-density polyethylene (B3416737) (HDPE). The catalytic activity and the molecular weight of the resulting polymer are influenced by factors such as the polymerization temperature, monomer pressure, and the Al/Ti molar ratio.

For propylene polymerization, titanocene catalysts that are not stereorigid, such as titanocene bis(trifluoromethanesulfonate), typically produce atactic polypropylene, which is an amorphous and elastomeric material. The lack of stereocontrol in these systems results in a random orientation of the methyl groups along the polymer chain. Ketimide-modified half-titanocene catalysts, for instance, have been shown to be highly active for propylene polymerization, yielding very high molecular mass atactic polypropylene. mdpi.com

Syndiospecific Polymerization

While titanocene bis(trifluoromethanesulfonate) itself is not the catalyst of choice for syndiospecific polymerization, the principles of titanocene catalysis are central to this field. Syndiospecific polymerization of styrene, which yields syndiotactic polystyrene (sPS), is most effectively catalyzed by half-sandwich titanocene complexes of the type Cp'TiX₃, where Cp' is a cyclopentadienyl or a substituted cyclopentadienyl ligand, and X is a halide or an alkoxide. mdpi.comresearchgate.netnih.gov

In these systems, the active catalytic species is believed to be a Ti(III) complex. nih.gov Bis(cyclopentadienyl)titanium complexes, such as titanocene bis(trifluoromethanesulfonate), generally exhibit low activity and poor stereoselectivity in the syndiospecific polymerization of styrene. rsc.org This is attributed to the different coordination environment and steric hindrance around the titanium center compared to the highly active half-sandwich analogues. The presence of two cyclopentadienyl ligands in the former is thought to impede the specific monomer insertion required for the formation of a highly syndiotactic polymer chain.

Photoinitiated Polymerization Mechanisms

Titanocene derivatives are effective in photoinitiated polymerization, a process triggered by light. Upon exposure to UV light, titanocene compounds can spontaneously generate cyclopentadienyl and titanium-centered radicals. researchgate.net In environments containing air, these initial free radicals can be further converted into peroxyl radicals. researchgate.net

This reactivity forms the basis of photoinitiating systems. For instance, a system using a titanocene derivative like bis(cyclopentadienyl)titanium(IV) dichloride, in combination with a silane (B1218182) and an onium salt, has been shown to be highly efficient for the polymerization of cationic resins under visible light irradiation (wavelengths greater than 400 nm). researchgate.net Such systems demonstrate high conversion rates, even in the presence of air. researchgate.net The generation of these radical species is a key step in initiating the polymerization cascade.

Catalyst Design and Optimization

The catalytic performance of titanocene-based systems can be finely tuned through strategic modifications of their molecular structure. mdpi.combohrium.com The redox potential of the crucial in-situ-formed titanium(III) center, which dictates the catalyst's activity in single-electron transfer reactions, is heavily dependent on the nature of the ligands attached to the titanium atom. bohrium.comdiva-portal.org By carefully selecting and modifying these ligands, it is possible to control the catalyst's properties and improve reaction outcomes. bohrium.com

Influence of Cyclopentadienyl Ligand Substitution

Modifying the cyclopentadienyl (Cp) rings is a primary strategy for tuning the properties of titanocene catalysts. mdpi.commdpi.com The introduction of different substituent groups on the Cp ligands can significantly alter the catalyst's stability, reactivity, and selectivity. researchgate.netrsc.org

The electronic effects of these substituents play a crucial role. The reduction potential of the titanocene complex has been found to correlate with the Hammett parameters (σp) of the substituents on the cyclopentadienyl ring. bohrium.comresearchgate.net For example, introducing Lewis acidic silicon centers to the Cp ligands has been used to create catalysts with improved regioselectivity in the hydrosilylation of epoxides. researchgate.net Similarly, the stability of the titanocene complex can be enhanced; a complex with one fully methylated cyclopentadienyl (Cp*) ligand was found to be an order of magnitude more stable in human serum than its unsubstituted analogue. nih.gov These modifications demonstrate that even subtle structural changes to the Cp rings can have a profound effect on the catalyst's function. rsc.org

| Substitution Strategy | Observed Effect | Application/Benefit | Reference |

|---|---|---|---|

| Full methylation of one Cp ring (Cp*) | Increased hydrolytic stability in human serum | Enhanced stability for potential biological applications | nih.gov |

| Introduction of Lewis acidic silicon centers | Frustrates hydridicity, emphasizes electron transfer | Dramatically improved regioselectivity in epoxide hydrosilylation | researchgate.net |

| General substitution with electron-donating or -withdrawing groups | Alters electronic properties and reduction potential | Fine-tuning of catalytic activity for specific reactions | bohrium.comresearchgate.net |

Role of Counterions and Ancillary Ligands

The non-cyclopentadienyl ligands, known as ancillary ligands or counterions (represented as 'X' in Cp₂TiX₂), are also critical in defining the catalyst's behavior. bohrium.com The choice of these ligands allows for the tailoring of the redox properties and Lewis acidity of the titanocene complex. chemistryviews.org This, in turn, influences their ability to participate in single-electron transfer steps. chemistryviews.org

Research has shown that titanocenes with sulfonate and carboxylate ligands can be highly effective catalysts for radical reactions. chemistryviews.org For instance, in a study comparing different ancillary ligands for a [2+2] cycloaddition reaction, it was found that more electron-deficient ligands led to superior catalytic performance. While the chloride ligand (Cp₂TiCl) was ineffective, the mesylate (Cp₂TiOMs) gave a 45% yield, and the trifluoroacetate (Cp₂Ti(TFA)) provided the best result with up to an 85% yield. nih.gov This demonstrates that the inorganic counterions can be strategically selected to optimize catalyst stability and selectivity. chemistryviews.org The reduction potential of the catalyst is directly correlated to the pKa values of the corresponding acids of these ancillary ligands (HX). bohrium.comresearchgate.net

| Catalyst (Cp₂TiX) | Ancillary Ligand (X) | Product Yield | Reference |

|---|---|---|---|

| Cp₂TiCl | Chloride (-Cl) | 0% | nih.gov |

| Cp₂TiOMs | Mesylate (-O₃SCH₃) | 45% | nih.gov |

| Cp₂Ti(TFA) | Trifluoroacetate (-O₂CCF₃) | 78% - 85% | nih.gov |

Coordination Chemistry and Structural Aspects

Geometric Structures and Coordination Environments

The molecular architecture of titanocene (B72419) bis(trifluoromethanesulfonate) is defined by its central titanium atom coordinated to two cyclopentadienyl (B1206354) (Cp) rings and two trifluoromethanesulfonate (B1224126) (triflate) ligands. This arrangement gives rise to a distinct and reactive geometry.

Titanocene bis(trifluoromethanesulfonate) features a characteristic "bent metallocene" structure, where the two cyclopentadienyl rings are not parallel but are tilted at an angle to each other nih.gov. This bending is a common feature in dº-metallocenes of Group 4 metals and is crucial for their reactivity, as it opens up a coordination sphere around the metal center, allowing for the binding of other ligands.

The coordination geometry around the titanium(IV) center is best described as a distorted tetrahedron. The vertices of this tetrahedron are occupied by the centroids of the two cyclopentadienyl rings and the oxygen atoms of the two triflate ligands. The crystal structure of titanocene bis(trifluoromethanesulfonate) was first reported in 1980, providing definitive evidence for this geometric arrangement nih.govacs.org. While specific bond angles and lengths for the parent Cp₂Ti(OTf)₂ were established in this early work, detailed comparisons are often made with analogous titanocene structures. For instance, in related ansa-titanocene trifluoromethanesulfonate complexes, the geometry around the titanium atom is also a distorted tetrahedron nih.gov.

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Cp₂TiCl₂ (for comparison) | Cl-Ti-Cl angle | 95° | wikipedia.org |

| Ti-Cl distance | 2.37 Å | wikipedia.org | |

| [Cp₂Ti(H₂O)₂]²⁺(OTf)₂ | Ti-O bond lengths | 1.9990(7) Å and 2.0517(7) Å | nih.gov |

The trifluoromethanesulfonate (triflate) ligand is known for its flexible coordination behavior, capable of binding to a metal center in either a monodentate or a bidentate fashion nih.gov. In the case of titanocene triflate complexes, both coordination modes have been observed. In the solid-state structure of titanocene bis(trifluoromethanesulfonate), the triflate ligands are typically coordinated in a monodentate fashion through one of the oxygen atoms nih.gov. However, in other titanocene complexes, particularly those with different steric or electronic properties, the triflate ligand can act as a bidentate ligand, coordinating through two oxygen atoms nih.gov. This variability in coordination is significant as it can influence the Lewis acidity of the titanium center and the lability of the triflate ligand itself.

| Complex | Coordination Mode | Key Feature | Reference |

|---|---|---|---|

| Titanocene bis(trifluoromethanesulfonate) | Monodentate | Each triflate ligand binds through one oxygen atom. | nih.gov |

| [Dimethylbis(η⁵-tetramethylcyclopentadienyl)silane](trifluoromethanesulfonato-κ² O,O′)titanium(III) | Bidentate | The triflate anion acts as a bidentate ligand. | nih.gov |

| Chloridodimethylbis(η⁵-tetramethylcyclopentadienyl)silanetitanium(IV) | Monodentate | The triflate anion acts as a monodentate ligand. | nih.gov |

Ligand Lability and Substitution Reactions

A key aspect of the chemistry of titanocene bis(trifluoromethanesulfonate) is the lability of the triflate ligands. The triflate anion is a good leaving group, which allows for facile substitution reactions with a variety of donor molecules.

The triflate anions in titanocene bis(trifluoromethanesulfonate) can be readily displaced by a range of Lewis basic donor molecules. Strong donors such as water and N-heterocyclic carbenes (NHCs) can displace the triflate anion from the coordination sphere of the titanium center nih.govnih.gov. Bidentate ligands are also effective in displacing the triflate ligand, leading to the formation of new cationic complexes nih.gov. This reactivity is a cornerstone of its application in catalysis and synthesis, as it allows for the in situ generation of catalytically active species.

The displacement of the triflate anion by neutral donor ligands results in the formation of cationic titanocene complexes, with the triflate anion acting as the counterion nih.govnih.gov. This process of ligand exchange is a versatile method for the synthesis of a wide array of cationic titanocene derivatives wikipedia.org. For example, the reaction with water leads to the formation of a cationic diaqua complex, [Cp₂Ti(H₂O)₂]²⁺, with two triflate counteranions nih.gov. Similarly, reactions with other Lewis bases such as pyridine (B92270) can form adducts where the triflate may still be coordinated or fully displaced depending on the reaction conditions and the nature of the ligand nih.gov.

| Reactant | Donor Ligand (L) | Product | Reference |

|---|---|---|---|

| Cp₂Ti(OTf)₂ | Water (H₂O) | [Cp₂Ti(H₂O)₂]²⁺(OTf)₂⁻ | nih.gov |

| Cp₂Ti(OTf)₂ | N-Heterocyclic Carbene (NHC) | [Cp₂Ti(NHC)(X)]⁺(OTf)⁻ (X=another ligand) | nih.govnih.gov |

| A Ti(III) triflato complex | Bidentate Ligands | Cationic Ti(III) complexes | nih.gov |

Interactions with Solvents and Other Small Molecules

The reactivity of titanocene bis(trifluoromethanesulfonate) is also significantly influenced by its interactions with solvents and other small molecules present in the reaction medium. Its solubility in polar solvents is facilitated by the trifluoromethanesulfonate groups.

In the presence of coordinating solvents such as tetrahydrofuran (B95107) (THF) or pyridine, Lewis adducts can be formed nih.gov. For instance, a Ti(III) triflato complex reacts with THF or pyridine to form monomeric Lewis adducts nih.gov. The interaction with water is particularly noteworthy, as it leads to hydrolysis and the formation of cationic aqua complexes, where water molecules coordinate to the titanium center, displacing the triflate ligands to the outer coordination sphere nih.govnih.gov. The compound also reacts with other small molecules like acetone, which can lead to aldol-type reactions, demonstrating the Lewis acidic nature of the titanium center nih.govnih.gov. These interactions highlight the role of the solvent not just as a medium but as a reactive partner that can modulate the structure and reactivity of the titanocene complex.

Intermolecular Interactions and Solid-State Architecture

Detailed analysis of the crystallographic data reveals the specific arrangement of the molecules in the unit cell. The cyclopentadienyl (Cp) rings of the titanocene framework, being electron-rich aromatic systems, are potential candidates for engaging in π–π stacking interactions. However, in the determined crystal structure of Titanocene bis(trifluoromethanesulfonate), there is no significant evidence of classical π–π stacking between the Cp rings of adjacent molecules. The packing is primarily governed by other non-covalent interactions.

In closely related structures, such as certain ansa-titanocene trifluoromethanesulfonate complexes, weak π–π stacking interactions have been observed, notably involving solvent molecules incorporated into the crystal lattice. For instance, in a toluene (B28343) solvate of an ansa-titanocene derivative, a centroid-to-centroid distance of 3.9491 (11) Å was measured between the aromatic ring of the titanocene ligand and the toluene molecule, indicating a weak stacking interaction. This highlights the potential for such interactions in titanocene chemistry, even if they are not the dominant feature in the solvent-free crystal structure of Titanocene bis(trifluoromethanesulfonate).

The solid-state packing is further influenced by potential weak hydrogen bonding and van der Waals forces involving the fluorine and oxygen atoms of the trifluoromethanesulfonate anions and the hydrogen atoms of the cyclopentadienyl rings. These interactions, while individually weak, collectively contribute to the stability of the crystal lattice.

Below is a summary of the key crystallographic and intramolecular geometric parameters for Titanocene bis(trifluoromethanesulfonate), derived from the foundational study.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀F₆O₆S₂Ti |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.654(3) |

| b (Å) | 12.011(4) |

| c (Å) | 17.485(6) |

| β (°) | 101.9(3) |

| Volume (ų) | 1778.6 |

| Z | 4 |

| Ti-O Bond Length 1 (Å) | 2.000(7) |

| Ti-O Bond Length 2 (Å) | 2.003(7) |

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

NMR spectroscopy is an indispensable tool for the analysis of titanocene (B72419) complexes, offering detailed information on their structure in solution, ligand coordination, and dynamic behavior.

Multinuclear NMR studies are crucial for characterizing titanocene trifluoromethanesulfonate (B1224126) and its derivatives. The chemical shifts and coupling constants observed in ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive evidence for the structure and the coordination environment of the triflate (OTf) ligand.

In ¹H NMR spectra of symmetric titanocene(IV) triflato complexes, the cyclopentadienyl (B1206354) (Cp) protons typically appear as sharp singlets or, in the case of substituted Cp rings, as distinct multiplets, confirming the molecule's symmetry in solution. nih.gov For instance, certain pentafulvene-derived titanocene(IV) triflato complexes show two multiplets for the Cp-H signals, indicative of a highly symmetric structure. nih.gov

¹³C NMR spectroscopy is particularly useful for confirming the coordination of the trifluoromethanesulfonate ligand. The carbon atom of the trifluoromethyl (CF₃) group in a coordinating triflato ligand exhibits a characteristic quartet due to coupling with the three fluorine atoms (¹JCF). acs.org This signal is typically observed around 120 ppm with a large coupling constant of approximately 318-319 Hz. nih.govacs.org

¹⁹F NMR provides further confirmation of a coordinating triflato ligand, with chemical shifts appearing in the range of -76 to -77 ppm. nih.govacs.org While ¹⁵N NMR is not directly applicable to titanocene bis(trifluoromethanesulfonate) itself, it becomes a valuable technique for studying its adducts with nitrogen-containing Lewis bases, such as pyridine (B92270), to probe the electronic environment of the nitrogen atom upon coordination to the titanium center. nih.gov

| Nucleus | Technique | Observed Chemical Shift (δ) / ppm | Key Findings |

|---|---|---|---|

| ¹H | Proton NMR | Multiplets for Cp-H | Confirms the high symmetry of the titanocene framework. |

| ¹³C | Carbon NMR | ~120.0 - 120.3 (quartet) | Characteristic signal for the CF₃ group in a coordinating triflato ligand (¹JCF ≈ 318 Hz). |

| ¹⁹F | Fluorine NMR | ~ -76.4 to -77.0 | Corresponds to a coordinating triflato ligand. |

While the isolation and full characterization of transient reaction intermediates can be challenging, NMR spectroscopy is a powerful method for their in-situ detection and structural elucidation. By monitoring reactions over time, changes in the NMR spectra can signal the consumption of reactants, the formation of products, and the appearance of new species corresponding to intermediates. For example, in reactions involving titanocene complexes, the formation of new products such as Cp₂TiCl₂ and bibenzyl from the reaction of a bimetallic titanocene complex with benzyl (B1604629) chloride can be confirmed by NMR. nih.gov Although specific intermediates of titanocene bis(trifluoromethanesulfonate) reactions are not detailed in the provided literature, the general methodology allows for the study of reaction pathways, such as ligand substitution or redox processes, by identifying the spectroscopic signatures of species that exist transiently in the reaction mixture.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal information on molecular structure, connectivity, and stereochemistry.

| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| [Ti(CF₃O₃S)(C₂₀H₃₀Si)]·C₇H₈ | C₂₈H₃₈F₃O₃SSiTi | Monoclinic | P2₁/n | Bidentate triflate ligand; distorted tetrahedral Ti(III) center. | nih.gov |

| [Ti(CF₃O₃S)(C₂₀H₃₀Si)Cl] | C₂₁H₃₀ClF₃O₃SSiTi | Monoclinic | P2₁/c | Monodentate triflate ligand; distorted tetrahedral Ti(IV) center. | nih.gov |

| [Cp₂Ti(OTf)]₂(μ-OTf)₂ | C₂₂H₂₀F₆O₆S₂Ti₂ | Not specified | Not specified | Dimeric Ti(III) structure with bridging triflate ligands. | nih.govacs.org |

| Cp₂Ti(OTf)(pyridine) | C₁₆H₁₅F₃NO₃STi | Not specified | Not specified | Monomeric Ti(III) complex with one triflate and one pyridine ligand. | nih.govacs.org |

Detailed analysis of crystal structures provides precise bond lengths, bond angles, and coordination geometries. Titanocene trifluoromethanesulfonate complexes typically feature a bent metallocene unit where the titanium center adopts a distorted tetrahedral geometry, coordinated by the centroids of the two cyclopentadienyl rings and the oxygen atoms of the triflate ligands. nih.govnih.gov

The trifluoromethanesulfonate anion can act as either a monodentate or a bidentate ligand. nih.gov In the Ti(IV) complex [Ti(CF₃O₃S)(C₂₀H₃₀Si)Cl], the triflate is monodentate with a Ti—O bond distance of 2.0605(11) Å. nih.gov In contrast, Ti(III) complexes often show longer Ti—O bonds; for example, the Ti—O bond in a monomeric Ti(III) pyridine adduct is 2.1459(16) Å. nih.govacs.org This elongation can be attributed to the lower oxidation state of the titanium center or the electronic influence of other ligands in the coordination sphere. nih.govacs.org These precise measurements are fundamental to understanding the nature of the metal-ligand bonding.

| Compound | Oxidation State | Bond | Bond Length (Å) |

|---|---|---|---|

| [Ti(CF₃O₃S)(C₂₀H₃₀Si)Cl] | Ti(IV) | Ti—O(triflate) | 2.0605(11) |

| Cp₂Ti(OTf)(pyridine) | Ti(III) | Ti—O(triflate) | 2.1459(16) |

| Cp₂Ti(OTf)(pyridine) | Ti(III) | Ti—N(pyridine) | 2.2531(19) |

| [Cp₂Ti(OTf)]₂(μ-OTf)₂ | Ti(III) | Ti—O(bridging) | 2.1528(19) / 2.180(2) |

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of organometallic compounds. These studies provide valuable information about the stability of different oxidation states (e.g., Ti(II), Ti(III), Ti(IV)), the reversibility of electron transfer processes, and the electronic effects of the ligand framework.

The reaction kinetics and composition of cationic titanocene(III) catalysts, which can be generated from precursors like titanocene bis(trifluoromethanesulfonate), have been effectively studied using cyclic voltammetry. researchgate.net CV experiments on related titanocene complexes, such as titanocene dichloride (Cp₂TiCl₂), reveal the electrochemical behavior associated with the Ti(IV)/Ti(III) and Ti(III)/Ti(II) redox couples. researchgate.net By analyzing the voltammograms, researchers can determine the formal reduction potentials and assess the stability of the electrochemically generated species. This information is critical for designing and understanding catalytic cycles that involve single-electron transfer steps, where the titanocene complex shuttles between different oxidation states. researchgate.net

Quantification of Redox Potentials and Electron Transfer Properties

The electrochemical behavior of titanocene complexes is a cornerstone of their utility in single-electron transfer (SET) reactions. Cyclic voltammetry (CV) is the primary technique used to quantify the redox potentials of these species. The reduction of the stable Ti(IV) center to the catalytically active Ti(III) species is a critical step that initiates many catalytic cycles. researchgate.net

The redox potential of a titanocene complex is highly tunable through the modification of its ligand framework. bohrium.com The ligands attached to the titanium center, both the cyclopentadienyl (Cp) rings and the ancillary ligands (X in Cp₂TiX₂), significantly influence the electron density at the metal. Strongly electron-withdrawing ligands, such as the trifluoromethanesulfonate (triflate, OTf) group, make the titanium center more electrophilic. This facilitates the reduction from Ti(IV) to Ti(III), generally resulting in a less negative reduction potential compared to complexes with more electron-donating ligands like chlorides or alkyl groups. researchgate.netmdpi.com

Studies on various titanocene dichlorides have shown a wide range of reduction potentials, from approximately -0.85 V to -2.15 V versus the ferrocene/ferrocenium (Fc⁺/Fc) couple. researchgate.netdiva-portal.org This tunability is crucial for tailoring the catalyst's reducing power to a specific substrate or reaction. researchgate.net While specific CV data for Titanocene bis(trifluoromethanesulfonate) is not extensively published in comparative tables, the known electronic effects of the triflate ligand allow for an educated estimation of its properties. The triflate anion is the conjugate base of a very strong acid, making it an excellent leaving group and a powerful electron-withdrawing group. This would place the Ti(IV)/Ti(III) reduction potential of Cp₂Ti(OTf)₂ at the less negative end of the spectrum compared to Cp₂TiCl₂.

Table 1: Representative Reduction Potentials of Selected Titanocene Dichloride Precursors This table illustrates the effect of cyclopentadienyl ring substitution on the redox potential of the Ti(IV)/Ti(III) couple, providing context for the electronic influence of ligands.

| Compound | Half-Wave Reduction Potential Ep/2 (V vs Fc⁺/Fc) |

| (C₅H₄CN)₂TiCl₂ | -0.87 |

| (C₅H₄CO₂Me)₂TiCl₂ | -0.96 |

| Cp₂TiCl₂ | -1.13 |

| (C₅H₄Me)₂TiCl₂ | -1.24 |

| Cp₂TiCl₂ (Cp = C₅Me₅) | -1.55 |

Data sourced from studies on tunable single-electron transfer catalysts. researchgate.netbohrium.com

Correlation with Reactivity and Catalytic Activity

The redox potential of the in situ-generated Ti(III) species directly correlates with its reactivity and catalytic activity. researchgate.net A less negative potential, as expected for a species derived from Titanocene bis(trifluoromethanesulfonate), corresponds to a weaker Ti(III) reductant. While this may seem counterintuitive, it can be highly beneficial for achieving selectivity in complex chemical transformations. researchgate.netbohrium.com The catalyst's reducing strength must be matched to the substrate's reduction potential to avoid undesired side reactions. researchgate.net

For instance, in radical cyclization reactions, the choice of the titanocene precursor can dramatically affect the reaction outcome. A study highlighted that a bis-trifluoroacetate catalyst, an analogue of the bis(triflate) compound, provided excellent yields in certain decyanation reactions. diva-portal.org This suggests that ligands derived from strong acids can fine-tune the electronic properties of the titanium center to optimize catalytic performance.

The catalytic cycle often involves the coordination of a substrate to the Ti(III) center. The lability of the ancillary ligands is therefore crucial. Triflate is an excellent leaving group, which can facilitate the opening of a coordination site on the titanium atom for the substrate to bind, a critical step for many catalytic processes. researchgate.net The combination of a finely tuned redox potential and the presence of a good leaving group makes Titanocene bis(trifluoromethanesulfonate) a potentially highly effective catalyst for specific SET reactions. chemimpex.comsigmaaldrich.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Ti(III) Species

Upon reduction, Titanocene bis(trifluoromethanesulfonate) forms a paramagnetic Ti(III) species, which has a d¹ electron configuration. Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for detecting and characterizing these transient or stable Ti(III) intermediates. chemrxiv.org The technique provides detailed information about the electronic structure and the local environment of the paramagnetic metal center. nih.govnih.gov

EPR spectra of mononuclear Ti(III) compounds typically exhibit signals consistent with an S=1/2 system. nih.gov The key parameters obtained from an EPR spectrum are the g-tensor values and hyperfine coupling constants. The g-tensor is sensitive to the geometry and the nature of the ligands coordinated to the titanium ion. For many titanocene(III) species, the EPR spectra are nearly isotropic with g-values typically around 1.98-1.99. nih.gov

Hyperfine coupling, which arises from the interaction of the unpaired electron with magnetic nuclei (like ⁴⁷Ti, ⁴⁹Ti, ¹H, or ¹³C), provides further structural insights. researchgate.net For example, hyperfine sublevel correlation (HYSCORE) spectroscopy, a pulsed EPR technique, can identify the nuclei in the immediate coordination sphere of the Ti(III) ion. nih.govresearchgate.net This allows for the direct characterization of catalyst-substrate intermediates in a catalytic cycle. In studies of bimetallic Ti(III)/Ti(III) complexes, EPR has been used to confirm the oxidation states and measure the distance between the two metal centers. nih.gov

UV/Vis and Fluorescence Spectroscopy for Electronic Structure and Lewis Acidity Probing

UV-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within titanocene complexes. These spectra are often characterized by intense ligand-to-metal charge transfer (LMCT) bands. sci-hub.se For Titanocene bis(trifluoromethanesulfonate), the electron-withdrawing nature of the triflate ligands would influence the energy of these transitions compared to other titanocene derivatives.

Changes in the UV-Vis absorption spectrum upon addition of a substrate can be used to probe the Lewis acidity of the titanium center. Coordination of a Lewis basic substrate to the Ti(IV) center alters the electronic structure, leading to a shift in the absorption bands. This technique can provide information on the formation of catalyst-substrate adducts. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental UV-Vis spectra, helping to assign the observed electronic transitions. sci-hub.seresearchgate.net While less common for this class of compounds, fluorescence spectroscopy could potentially be used to study the excited-state properties of titanocene complexes, although their photophysical applications are not as widely explored as their catalytic ones.

Density Functional Theory (DFT) and Ab Initio Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the properties and reaction mechanisms of organometallic compounds like Titanocene bis(trifluoromethanesulfonate). researchgate.net DFT calculations provide a molecular-level understanding of geometric structures, electronic properties, and reaction energetics that can be difficult to obtain experimentally. nih.gov

DFT calculations are widely used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and spatial distributions of these orbitals are key to understanding a molecule's reactivity. biointerfaceresearch.com

For a typical titanocene(IV) complex like Titanocene bis(trifluoromethanesulfonate), the LUMO is generally centered on the titanium d-orbitals. This localization reflects the Lewis acidic and electrophilic nature of the Ti(IV) center, indicating that it is the site of electron acceptance during reduction. nih.gov The HOMO is typically located on the cyclopentadienyl rings and/or the triflate ligands.

The HOMO-LUMO energy gap (E_gap) is an important parameter that relates to the electronic stability and chemical reactivity of the molecule. nih.gov A smaller gap generally suggests higher reactivity. DFT calculations can accurately predict these FMO properties, offering insights that align with experimental observations from electrochemistry and spectroscopy. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations This table provides illustrative data for titanocene complexes, showing how computational methods are used to quantify electronic properties.

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Titanocene Dichloride | -6.5 | -2.8 | 3.7 |

| Ferrocene-containing Titanocene | -5.4 | -2.2 | 3.2 |

Note: These are representative values from DFT calculations on related titanocene structures and serve to illustrate the typical energy ranges. Specific values for Titanocene bis(trifluoromethanesulfonate) would require a dedicated calculation. Data conceptualized from findings in references nih.govresearchgate.net.

One of the most significant applications of DFT is the modeling of reaction pathways. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy profile for a catalytic reaction can be constructed. This allows for a detailed mechanistic investigation of reactions catalyzed by Titanocene bis(trifluoromethanesulfonate).

These computational models can:

Identify the rate-determining step of a reaction by locating the transition state with the highest energy barrier.

Explain the origin of stereoselectivity or regioselectivity by comparing the energy barriers of competing pathways.

Such mechanistic insights are invaluable for the rational design of new catalysts and the optimization of existing catalytic systems. bohrium.com

Advanced Bonding Analyses (e.g., QTAIM, ELF)

Advanced computational methods provide profound insights into the electronic structure and the nature of chemical bonds within a molecule, going beyond simple models. For Titanocene bis(trifluoromethanesulfonate), while direct experimental and computational bonding analyses are not extensively documented in publicly accessible literature, the application of techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) to analogous titanocene structures allows for a detailed and predictive understanding of its bonding characteristics.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful theoretical framework that analyzes the topology of the electron density, ρ(r), to define atoms, bonds, and molecular structure. sci-hub.se The analysis focuses on bond critical points (BCPs), which are points of minimum electron density along a bond path between two atoms. The properties at these BCPs reveal the nature of the chemical interaction. Key topological parameters at a BCP include:

Electron Density (ρ(r)) : Its magnitude correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r)) : This indicates whether the electron density is locally concentrated (∇²ρ(r) < 0), characteristic of shared-shell (covalent) interactions, or depleted (∇²ρ(r) > 0), characteristic of closed-shell (ionic, van der Waals) interactions.

Total Electron Energy Density (H(r)) : The sign of H(r) can also distinguish bonding types. Negative values suggest a significant covalent character, while positive values indicate non-covalent interactions.

In studies of various titanocene complexes, QTAIM analysis has consistently revealed specific characteristics of the bonds to the titanium center. sci-hub.seresearchgate.net The interaction between the titanium atom and the cyclopentadienyl (Cp) rings is complex. QTAIM analyses of related titanocenes show that the cyclopentadienyl ligands are not always covalently bonded through all five carbon atoms. sci-hub.se Instead, bond paths are typically found between the titanium center and only two or three carbon atoms of each Cp ring, indicating a hapticity of η² or η³. sci-hub.se

The Ti-C interactions in these complexes are characterized by low ρ(r) values and positive values of ∇²ρ(r), which is typical for interactions with significant ionic character or weak covalent contributions. sci-hub.se Similarly, the bond between titanium and heteroatoms, such as chlorine or oxygen in other titanocene derivatives, also exhibits features of polar-covalent or ionic interactions. sci-hub.se

For Titanocene bis(trifluoromethanesulfonate), it is expected that the bonds between the titanium atom and the oxygen atoms of the trifluoromethanesulfonate (triflate) ligands would show characteristics of a highly polar, predominantly ionic interaction. The triflate anion is an exceptionally stable, weakly coordinating anion due to extensive resonance stabilization and the strong electron-withdrawing nature of the CF₃ group. wikipedia.org This inherent stability means it forms bonds with significant ionic character.

The following table presents typical QTAIM parameters for bonds in analogous titanocene complexes, providing a basis for understanding the bonding in Titanocene bis(trifluoromethanesulfonate).

| Interaction Type | Typical ρ(r) (a.u.) | Typical ∇²ρ(r) (a.u.) | Nature of Interaction |

| Ti–C (Cyclopentadienyl) | 0.05 - 0.08 | +0.1 to +0.3 | Predominantly closed-shell, polar |